molecular formula C14H19F2NO4 B15290723 N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide CAS No. 2262-24-0

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B15290723
CAS No.: 2262-24-0
M. Wt: 303.30 g/mol
InChI Key: OQBASORGUWVWGZ-UHFFFAOYSA-N
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Description

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxyphenyl core substituted with two 2-fluoroethyl groups on the amide nitrogen. The fluorine atoms on the ethyl groups introduce electronegativity and metabolic stability, distinguishing it from non-fluorinated derivatives.

Properties

CAS No.

2262-24-0

Molecular Formula

C14H19F2NO4

Molecular Weight

303.30 g/mol

IUPAC Name

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H19F2NO4/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)17(6-4-15)7-5-16/h8-9H,4-7H2,1-3H3

InChI Key

OQBASORGUWVWGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCF)CCF

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • 3,4,5-Trimethoxybenzoyl chloride – The acylating agent.
  • N,N-Bis(2-fluoroethyl)amine – The fluorinated amine nucleophile.

Coupling these intermediates via amide bond formation yields the final product.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

Oxidation of 3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzaldehyde is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions. The acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride.

Reaction Conditions

  • Oxidation : 0°C to room temperature, 6–12 hours.
  • Chlorination : Reflux in anhydrous dichloromethane (DCM) or toluene, 2–4 hours.

Yield : ~85–90% for the acid-to-chloride conversion.

Preparation of N,N-Bis(2-Fluoroethyl)amine

Sulfonamide Protection Route (Adapted from Pettit and Smith, 1964)

This method involves a four-step sequence:

Step 1: Sulfonamide Formation

2,2'-Iminodiethanol reacts with p-toluenesulfonyl chloride in pyridine to form N-bis(2-hydroxyethyl)-p-toluenesulfonamide.

Reaction Conditions

  • Solvent: Dry pyridine, 0°C to room temperature.
  • Yield: ~80%.
Step 2: Mesylation

The hydroxyl groups are converted to mesylates using methanesulfonyl chloride in pyridine.

Reaction Conditions

  • Solvent: Pyridine, 0°C, 2–4 hours.
  • Yield: ~75%.
Step 3: Fluoride Substitution

The mesylates undergo nucleophilic displacement with anhydrous potassium fluoride (KF) in diethylene glycol at 150–155°C.

Reaction Conditions

  • Solvent: Diethylene glycol, 6 hours.
  • Yield: ~60%.
Step 4: Deprotection

The p-toluenesulfonyl group is cleaved using HBr in glacial acetic acid, yielding N,N-bis(2-fluoroethyl)amine hydrobromide.

Reaction Conditions

  • 13–48 hours at room temperature.
  • Yield: ~50–60%.

Direct Alkylation of Ammonia (Alternative Method)

1-Bromo-2-fluoroethane reacts with ammonia under high pressure to form the amine. However, this method suffers from low regioselectivity and polyalkylation byproducts.

Amide Bond Formation

Schotten-Baumann Reaction

3,4,5-Trimethoxybenzoyl chloride reacts with N,N-bis(2-fluoroethyl)amine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.

Reaction Conditions

  • Temperature: 0°C to room temperature.
  • Time: 2–4 hours.
  • Yield: ~70–75% (estimated from analogous reactions).

Coupling via Carbodiimide Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dry tetrahydrofuran (THF):

Reaction Conditions

  • Solvent: Anhydrous THF, 0°C to room temperature.
  • Time: 12–24 hours.
  • Yield: ~80–85% (extrapolated from similar amide syntheses).

Purification and Characterization

Crystallization

The crude product is recrystallized from benzene-hexane (1:3) or methanol-ethyl ether mixtures.

Spectroscopic Data

  • IR (KBr) : 1630 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
  • ¹H NMR (CDCl₃) : δ 3.85 (s, 9H, OCH₃), 4.60 (t, 4H, NCH₂), 4.85 (t, 4H, FCH₂), 7.20 (s, 2H, aromatic).

Challenges and Optimization

Side Reactions

  • Polyfluorination : Excess KF in Step 3 (Section 3.1) may lead to over-alkylation.
  • Hydrolysis : The acyl chloride is moisture-sensitive; reactions require anhydrous conditions.

Yield Improvements

  • Use of cesium fluoride (CsF) instead of KF enhances nucleophilicity in Step 3.
  • Microwave-assisted synthesis reduces reaction time for amide coupling.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxyaniline.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide involves its interaction with cellular components. The compound may target specific enzymes or receptors, leading to the disruption of cellular processes. The fluoroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, resulting in cytotoxic effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the amide nitrogen and aromatic ring significantly influences solubility, polarity, and bioavailability. Key analogues include:

Compound Name Substituents on Amide Nitrogen Molecular Weight (g/mol) LogP (Calculated) Key References
N,N-bis(2-fluoroethyl)-3,4,5-TMB* 2-fluoroethyl 343.31† ~2.8 (estimated)
N,N-bis(2-hydroxyethyl)-3,4,5-TMB 2-hydroxyethyl 299.32 1.2–1.5
3,4,5-Trimethoxy-N,N-bis(2-methoxyethyl)benzamide 2-methoxyethyl 327.36† ~1.8
N-(4-Bromophenyl)-3,4,5-TMB 4-bromophenyl 380.23 3.5

*TMB = trimethoxybenzamide; †Calculated based on molecular formula.

  • Fluorinated vs. However, hydroxyethyl derivatives exhibit higher polarity, favoring aqueous solubility.
  • Methoxyethyl Substitution : The 2-methoxyethyl analogue () balances lipophilicity and solubility, with methoxy groups offering intermediate polarity.

Crystallographic and Hydrogen-Bonding Features

  • Crystal Packing: N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () forms chains via N–H···O hydrogen bonds along the [101] direction.

Key Differentiators of N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide

Metabolic Stability : Fluorine atoms resist oxidative metabolism, offering a pharmacokinetic advantage over hydroxyethyl or methoxyethyl analogues .

Lipophilicity : Higher LogP values compared to polar derivatives may enhance membrane permeability but reduce aqueous solubility.

Toxicity Profile : Fluorinated compounds often exhibit unique toxicity risks (e.g., bioaccumulation), necessitating further study.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-bis(2-fluoroethyl)-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Fluoroethylation : Introducing 2-fluoroethyl groups via alkylation of the benzamide precursor using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under anhydrous conditions.
  • Methoxy substitution : 3,4,5-Trimethoxybenzoyl chloride is reacted with bis(2-fluoroethyl)amine in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Optimization : Parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios are adjusted to maximize yield (typically 60–80%) and purity (confirmed via HPLC) .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the presence of methoxy (-OCH3_3), fluoroethyl (-CH2_2CH2_2F), and benzamide groups. Fluorine coupling patterns in 19^{19}F NMR resolve positional isomerism .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C16_{16}H21_{21}F2_2NO4_4) and detects impurities .
  • Chromatography : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Crystals are grown via slow evaporation in solvents like ethyl acetate. The SHELX suite (e.g., SHELXL) refines structures, resolving bond lengths (e.g., C-F: 1.39–1.42 Å) and torsion angles. Monoclinic space groups (e.g., P21_1/n) are common, with unit cell parameters (e.g., a = 5.0031 Å, b = 8.8986 Å) determined using a Bruker CCD diffractometer .
  • Data contradiction : Discrepancies in fluorine orientation (axial vs. equatorial) may arise due to dynamic disorder; these are addressed using restraints in refinement software .

Q. How do fluorinated substituents influence the compound’s bioactivity in enzymatic assays?

  • Structure-activity relationship (SAR) :

  • Fluoroethyl groups : Enhance lipophilicity (logP ~2.8), improving blood-brain barrier permeability. Fluorine’s electronegativity stabilizes hydrogen bonds with target enzymes (e.g., acetylcholinesterase) .
  • Methoxy groups : The 3,4,5-trimethoxy motif increases π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosinase inhibition IC50_{50} = 12 µM) .
    • Experimental validation : Competitive inhibition assays (e.g., Lineweaver-Burk plots) and molecular docking (AutoDock Vina) quantify binding affinities .

Q. What in silico approaches predict the metabolic stability of this compound?

  • Computational tools :

  • ADMET prediction : SwissADME estimates CYP450-mediated oxidation sites (e.g., demethylation of methoxy groups).
  • Metabolic pathways : Fluorine’s resistance to oxidation reduces hepatic clearance, as shown in simulated phase I metabolism (e.g., 85% remaining after 1 hour in liver microsomes) .
    • Validation : LC-MS/MS identifies metabolites in vitro using human hepatocytes .

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